Acetic acid, hydroxysulfino-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, hydroxysulfino-, disodium salt is a chemical compound with the molecular formula C₂H₂Na₂O₅S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxysulfino-, disodium salt typically involves the reaction of acetic acid with sulfur dioxide and sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where acetic acid is reacted with sulfur dioxide and sodium hydroxide under controlled conditions. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, hydroxysulfino-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfur compounds, and substituted acetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid, hydroxysulfino-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations .
Wirkmechanismus
The mechanism of action of acetic acid, hydroxysulfino-, disodium salt involves its interaction with molecular targets and pathways in biological systems. It can act as an oxidizing or reducing agent, depending on the reaction conditions. Its effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-hydroxy-2-sulfino-, sodium salt (1:2)
- Disodium 2-hydroxy-2-sulfonatoacetate
Uniqueness
Acetic acid, hydroxysulfino-, disodium salt is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it versatile in various applications .
Eigenschaften
223106-41-0 | |
Molekularformel |
C2H2Na2O5S |
Molekulargewicht |
184.08 g/mol |
IUPAC-Name |
disodium;2-hydroxy-2-sulfinatoacetate |
InChI |
InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
KLSBASGQHCAVHQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Pellets or Large Crystals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.